

Toxicological Profile and Safety Assessment of Methyl Citronellate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl citronellate

Cat. No.: B1615178

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Executive Summary

Methyl citronellate, a monoterpene ester used as a fragrance and flavoring agent, has been subject to safety evaluations by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). This technical guide provides a comprehensive toxicological profile and safety assessment of **methyl citronellate**, primarily leveraging a read-across approach from structurally related citronellyl esters and the parent alcohol, citronellol. This methodology is consistent with the approach used by regulatory and safety assessment bodies like the Research Institute for Fragrance Materials (RIFM). The available data indicate that **methyl citronellate** is of low acute toxicity, is not genotoxic, and is not expected to be a carcinogen. It is not a significant skin irritant and is considered a weak skin sensitizer. The No-Observed-Adverse-Effect Levels (NOAELs) for repeated dose and reproductive toxicity are well above expected human exposure levels. This guide details the toxicological endpoints, experimental methodologies, and a proposed metabolic pathway for **methyl citronellate**.

Introduction

Methyl citronellate (CAS No. 2270-60-2) is the methyl ester of citronellic acid, characterized by the molecular formula $C_{11}H_{20}O_2$.^{[1][2]} It is found naturally in pepper and lemon balm and is utilized in the fragrance and flavor industry for its fruity and floral aroma.^[2] Regulatory bodies have assessed its safety, with JECFA concluding in 1998 that it poses "no safety concern at

current levels of intake when used as a flavouring agent".^[3] This guide synthesizes the available toxicological data, relying on a read-across approach from structurally similar compounds to provide a robust safety profile.

Toxicological Profile

The toxicological assessment of **methyl citronellate** is largely based on data from its structural analogs: citronellol, citronellyl acetate, citronellyl formate, and citronellyl butyrate. This read-across is justified by the structural similarity and the expectation of a common metabolic pathway involving hydrolysis to citronellol and the corresponding carboxylic acid.

Acute Toxicity

Acute toxicity studies on analogous citronellyl esters and citronellol indicate a low order of acute toxicity via oral and dermal routes.

| Endpoint | Test Substance | Species | Route | Value | Reference |
|------------------|----------------------|---------|--------|----------------|----------------------------------------------|
| LD ₅₀ | Citronellol | Rat | Oral | 3450 mg/kg bw | ^[3] ^[4] ^[5] |
| LD ₅₀ | Citronellol | Rabbit | Dermal | 2650 mg/kg bw | ^[3] ^[5] |
| LD ₅₀ | Citronellyl Acetate | Rat | Oral | 6800 mg/kg bw | ^[6] |
| LD ₅₀ | Citronellyl Formate | Rat | Oral | 8400 mg/kg bw | ^[7] ^[8] ^[9] |
| LD ₅₀ | Citronellyl Butyrate | Rat | Oral | >5000 mg/kg bw | ^[10] |
| LD ₅₀ | Citronellyl Butyrate | Rabbit | Dermal | >5000 mg/kg bw | ^[10] |

Repeated Dose Toxicity

Subchronic oral toxicity studies on read-across compounds indicate high NOAELs. A RIFM safety assessment for citronellyl valerate derived a NOAEL of 66.7 mg/kg/day from an OECD 422 study on citronellyl formate.[\[11\]](#)

| Endpoint | Test Substance | Species | Study Duration | NOAEL | Reference |
|----------|---------------------|---------|-----------------------|---------------|-------------------------------------------|
| NOAEL | Citronellyl Formate | Rat | 28-45 days (OECD 422) | 200 mg/kg/day | [11] [12] |

Genotoxicity

Methyl citronellate is not expected to be genotoxic. This conclusion is supported by a battery of negative genotoxicity tests on its close structural analogs.

| Assay | Test Substance | System | Metabolic Activation | Result | Reference |
|-----------------------------------------|---------------------|--------------------------|----------------------|----------|----------------------|
| Bacterial Reverse Mutation Assay (Ames) | Citronellol | S. typhimurium | With & Without | Negative | [5] |
| In vitro Micronucleus Test | Citronellyl Formate | Cultured Mammalian Cells | With & Without | Negative | [11] |

Carcinogenicity

No long-term carcinogenicity studies have been conducted on **methyl citronellate** or its close ester analogs. However, studies on the parent alcohol, citronellol, have not identified any carcinogenic potential.[\[5\]](#)[\[13\]](#) Furthermore, a minor component of oil of citronella, methyleugenol, is "reasonably anticipated to be a human carcinogen," but this is not structurally relevant to **methyl citronellate**.[\[14\]](#) Given the lack of genotoxicity and the simple metabolic profile, a carcinogenic potential for **methyl citronellate** is considered unlikely.

Reproductive and Developmental Toxicity

Based on read-across data from citronellyl formate, **methyl citronellate** is not expected to pose a risk for reproductive or developmental toxicity at relevant exposure levels.

| Endpoint | Test Substance | Species | Study Type | NOAEL | Reference |
|--------------------------------------------|------------------------|---------|------------|------------------|----------------------|
| Reproductive/ Developmental Toxicity | Citronellyl Formate | Rat | OECD 422 | 200 mg/kg/day | [12] |

Skin Sensitization

While pure citronellol can be a skin sensitizer, citronellyl esters are generally considered to have a low sensitization potential. A No Expected Sensitization Induction Level (NESIL) has been determined for citronellyl butyrate, which is used as a read-across for other citronellyl esters.

| Endpoint | Test Substance | Species | Value | Reference |
|----------|-------------------------|---------|-------------------------|----------------------|
| NESIL | Citronellyl Butyrate | Human | 6400 µg/cm ² | [12] |

Skin and Eye Irritation

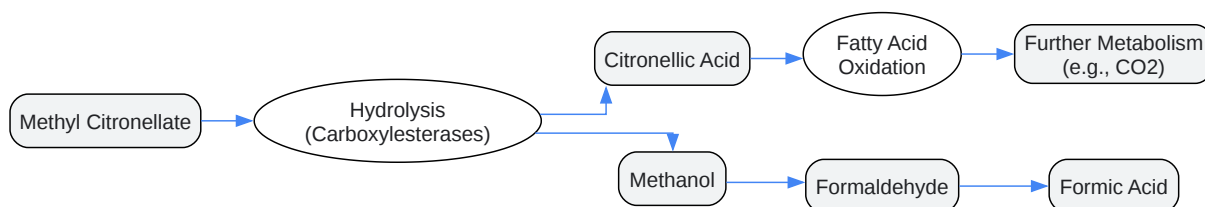
Studies on citronellol and related compounds indicate that they may cause skin and eye irritation at high concentrations.[\[3\]](#) However, under normal use conditions in consumer products, **methyl citronellate** is not expected to be a significant irritant.

Metabolism and Pharmacokinetics

While specific metabolic studies on **methyl citronellate** are not available, its metabolic fate can be predicted based on its chemical structure as an ester.

Proposed Metabolic Pathway

The primary metabolic pathway for **methyl citronellate** is expected to be hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This hydrolysis would yield citronellic acid and methanol. Citronellic acid is expected to be further metabolized through fatty acid oxidation pathways. Methanol is oxidized to formaldehyde and then to formic acid.



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Proposed metabolic pathway for **methyl citronellate**.

Experimental Protocols

The toxicological data for the read-across analogs of **methyl citronellate** were generated using standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 401/420/423)

- Principle: A single high dose of the test substance is administered orally to fasted animals (typically rats).
- Methodology: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study. The LD₅₀ (the dose causing mortality in 50% of the animals) is then calculated.

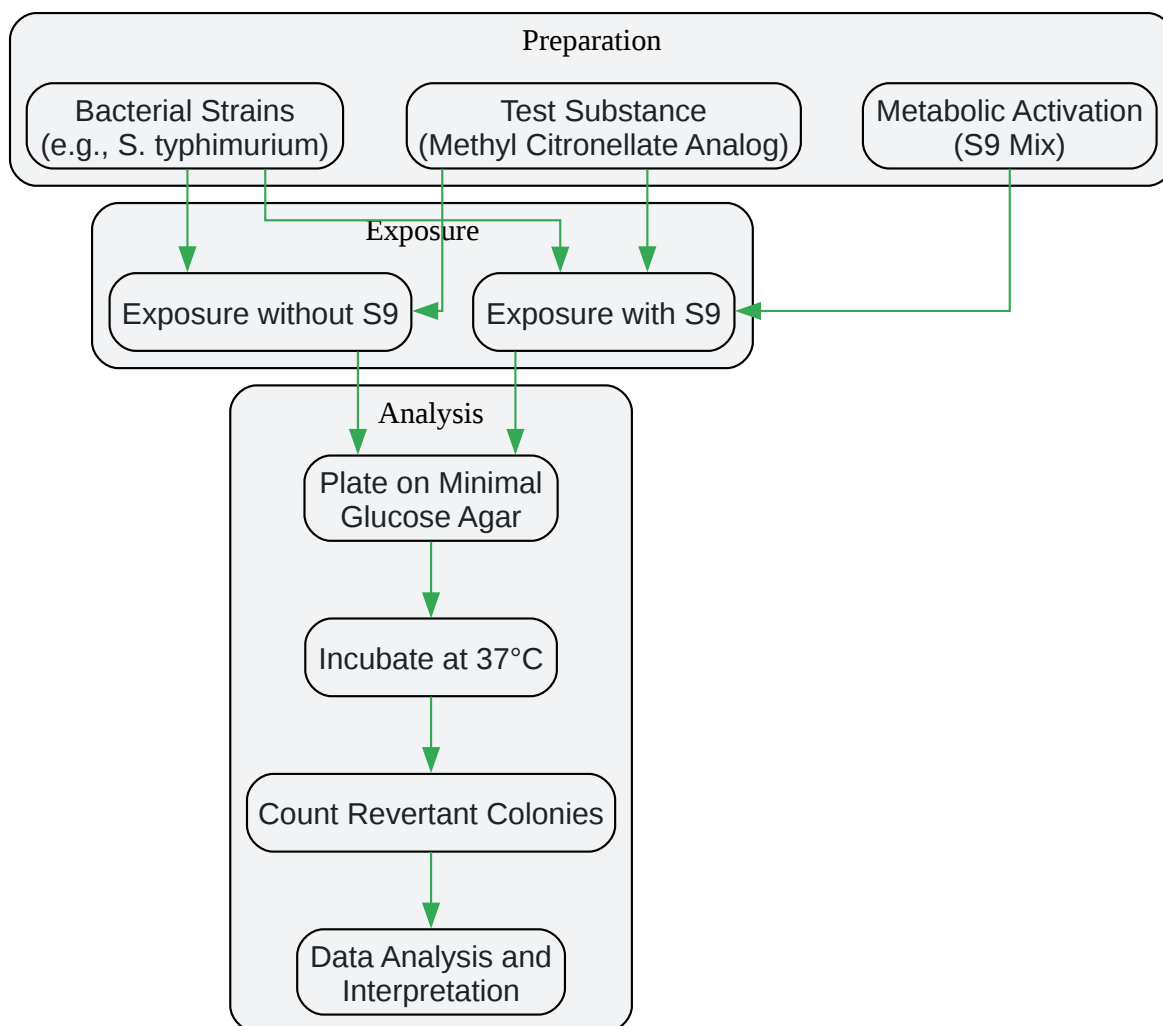
Subchronic Oral Toxicity (OECD 408)

- Principle: The test substance is administered daily in graduated doses to several groups of rodents for a 90-day period.

- **Methodology:** Daily clinical observations, weekly body weight and food consumption measurements, and hematological and clinical biochemistry analyses are performed. At the end of the study, a full necropsy is conducted, and organs are weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

- **Principle:** This in vitro assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result is indicated by a substance causing a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
- **Methodology:** Bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to a negative control.



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Workflow for the Bacterial Reverse Mutation (Ames) Test.

Reproductive/Developmental Toxicity Screening Test (OECD 421/422)

- Principle: These screening studies provide information on potential effects on male and female reproductive performance and on the development of the offspring.

- Methodology: The test substance is administered to male and female rats before, during, and after mating. Females are dosed throughout gestation and lactation. Endpoints evaluated include mating behavior, fertility, gestation length, litter size, and pup viability, growth, and development. The parental animals and offspring are subjected to a gross necropsy.

Signaling Pathways

There is no specific information available in the scientific literature regarding the interaction of **methyl citronellate** or its metabolites with specific signaling pathways related to toxicity. Given its low toxicity profile, it is unlikely to be a potent modulator of key signaling cascades involved in adverse outcomes.

Conclusion

Based on a comprehensive review of the available data and a read-across approach from structurally related compounds, **methyl citronellate** is considered to have a low order of toxicity. It is not genotoxic or carcinogenic and is not a significant skin irritant or sensitizer under normal conditions of use. The NOAELs for repeated dose and reproductive toxicity are high, indicating a wide margin of safety for human exposure through its use as a fragrance and flavoring ingredient. As with all chemical ingredients, adherence to recommended usage levels is essential to ensure consumer safety.

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